4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-y lethyl)-3-pyrrolin-2-one
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Overview
Description
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound that features a benzofuran moiety, a fluorophenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzofuran derivative, which undergoes a series of reactions including acylation, halogenation, and cyclization to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(2-(1-Benzofuran-2-ylcarbonyl)carbohydrazonoyl)phenyl 2-fluorobenzoate: Another benzofuran derivative with similar structural features.
4-(2-(1-Benzofuran-2-ylcarbonyl)carbohydrazonoyl)phenyl 1-naphthoate: A compound with a naphthalene ring instead of a fluorophenyl group.
Uniqueness
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is unique due to its combination of a benzofuran moiety, a fluorophenyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C25H23FN2O5 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H23FN2O5/c26-18-7-5-16(6-8-18)22-21(23(29)20-15-17-3-1-2-4-19(17)33-20)24(30)25(31)28(22)10-9-27-11-13-32-14-12-27/h1-8,15,22,30H,9-14H2 |
InChI Key |
HBTHQDOHGRGXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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